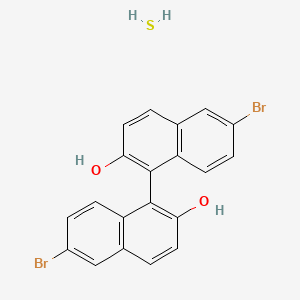

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Description

Significance of Axial Chirality in Organic Chemistry

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in stereochemistry. While most commonly associated with stereogenic centers (a carbon atom bonded to four different substituents), chirality can also arise from a chiral axis. This phenomenon, known as axial chirality , is a key feature of certain classes of molecules, including substituted biaryl compounds, allenes, and spiranes. wikipedia.orgpearson.com

In biaryl systems, axial chirality results from hindered rotation, or atropisomerism, around the single bond connecting the two aryl rings. wikipedia.org This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the aryl rings, which create a significant energy barrier to rotation. wikipedia.orgwikipedia.org If this barrier is high enough, the different rotational isomers, or atropisomers, can be isolated as stable, non-interconverting enantiomers. wikipedia.org

The significance of axial chirality in organic chemistry is extensive and multifaceted. Axially chiral compounds are found in numerous natural products and have demonstrated important biological activities. researchgate.netscispace.com Furthermore, their unique three-dimensional structures have made them invaluable as chiral ligands in asymmetric catalysis. numberanalytics.comresearchgate.net By coordinating to a metal center, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. numberanalytics.com The ability to fine-tune the steric and electronic properties of axially chiral ligands has been a driving force in the development of highly enantioselective catalytic systems for a wide range of organic transformations. acs.org The recognition of the importance of axial chirality was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part for the development of catalysts based on the axially chiral BINAP ligand. numberanalytics.com

Overview of 1,1'-Bi-2-naphthol (B31242) (BINOL) as a Chiral Scaffold

1,1'-Bi-2-naphthol (BINOL) is an organic compound that has become one of the most widely used and versatile chiral scaffolds in asymmetric synthesis. chemrxiv.org Structurally, it consists of two naphthol rings linked at the 1 and 1' positions. This linkage results in axial chirality due to the steric hindrance between the hydroxyl groups and the hydrogen atoms on the 8 and 8' positions of the naphthalene (B1677914) rings, which restricts free rotation around the C-C single bond. scispace.com The two enantiomers of BINOL, (R)-BINOL and (S)-BINOL, are configurationally stable and can be readily separated.

The utility of BINOL as a chiral scaffold stems from several key features:

C₂ Symmetry: BINOL possesses a C₂ axis of symmetry, which simplifies the analysis of the transition states in catalytic reactions and often leads to higher enantioselectivity.

Tunable Dihedral Angle: The dihedral angle between the two naphthyl rings can be influenced by the nature of the metal it coordinates to and by substituents on the BINOL skeleton, allowing for fine-tuning of the chiral pocket.

Versatile Coordination: The two hydroxyl groups of BINOL can coordinate to a wide variety of metals and other Lewis acids, forming stable complexes that can act as chiral catalysts.

Modifiable Structure: The aromatic rings of BINOL can be readily functionalized at various positions (e.g., 3,3', 6,6'), allowing for the systematic modification of its steric and electronic properties. This tunability is crucial for optimizing the performance of BINOL-derived catalysts for specific reactions.

Due to these advantageous properties, BINOL and its derivatives have been successfully employed as ligands or catalysts in a vast array of enantioselective reactions, including reductions, oxidations, carbon-carbon bond-forming reactions, and cycloadditions. chemrxiv.org The development of BINOL-derived chiral phosphoric acids, for instance, has provided a powerful class of Brønsted acid catalysts for a multitude of asymmetric transformations. mdpi.com

Role of Halogenation in Modifying BINOL Properties for Asymmetric Transformations

The strategic modification of the BINOL scaffold through the introduction of substituents is a powerful tool for enhancing its catalytic performance. Halogenation , particularly at the 6 and 6' positions of the binaphthyl rings, has proven to be an effective strategy for modulating the electronic and steric properties of BINOL, thereby influencing the outcome of asymmetric transformations.

Introducing electron-withdrawing groups like bromine at the 6,6'-positions has several significant effects:

Electronic Effects: The bromo substituents decrease the electron density of the naphthyl rings. When (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is used to form a Lewis acid catalyst, this electronic modification can increase the acidity of the metal center, potentially leading to enhanced catalytic activity. In the context of BINOL-derived phosphoric acids, halogenation increases the Brønsted acidity of the catalyst.

Steric Effects: While not as bulky as some other substituents, the bromine atoms do increase the steric bulk around the chiral pocket of the catalyst. This can lead to more pronounced differentiation between the two enantiomeric transition states of a reaction, resulting in higher enantioselectivity.

Enhanced Stability and Solubility: Halogenation can also influence the physical properties of the BINOL derivative, such as its stability and solubility, which can be important practical considerations in a catalytic process.

The benefits of halogenation have been demonstrated in various asymmetric reactions. For example, 6,6'-dihalo-BINOL derivatives have been used in the preparation of catalysts for asymmetric Mannich-type reactions, Friedel-Crafts reactions, and hetero-Diels-Alder reactions, often leading to improved yields and/or enantioselectivities compared to the parent BINOL.

Historical Context and Evolution of this compound in Chiral Catalysis

The development of This compound is rooted in the broader history of BINOL chemistry. Following the initial discovery and resolution of BINOL, researchers began to explore the synthesis of its derivatives to fine-tune its properties for specific catalytic applications. The regioselective substitution of the BINOL core became a key area of investigation.

Early work by Cram and his group in the late 1970s demonstrated the feasibility of brominating BINOL. They reported that treating (R)-BINOL with bromine in dichloromethane (B109758) at low temperatures resulted in the formation of (R)-6,6'-dibromoBINOL in high yield. This established a reliable synthetic route to this important derivative.

In the ensuing decades, this compound and its enantiomer have been utilized in a variety of contexts within asymmetric catalysis. They have served as crucial intermediates for the synthesis of more complex BINOL-based ligands and materials. For instance, the bromine atoms at the 6,6'-positions can be readily converted to other functional groups through reactions such as lithiation or transition metal-catalyzed cross-coupling reactions. This has allowed for the synthesis of a wide range of 6,6'-disubstituted BINOL derivatives with diverse steric and electronic properties.

Furthermore, this compound has been directly employed as a ligand in the preparation of chiral catalysts. For example, zirconium catalysts derived from 6,6'-dibromo-BINOL have been shown to be effective in asymmetric Strecker and Mannich-type reactions. Similarly, titanium complexes of this ligand have been used in enantioselective Friedel-Crafts reactions. The unique properties conferred by the bromo substituents have, in many cases, led to superior catalytic performance compared to catalysts derived from unsubstituted BINOL.

The evolution of this compound in chiral catalysis highlights a key theme in the field: the rational design and synthesis of chiral ligands to achieve high levels of stereocontrol. Its history is a testament to the power of systematic structural modification in optimizing catalyst performance.

Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 65283-60-5 |

| Molecular Formula | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 195-199 °C |

| Optical Activity | [α]₂₀/D -49° (c = 1.8 in acetic acid) |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORIFUHRGQKYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927367 | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-00-7, 80655-81-8, 65283-60-5 | |

| Record name | 13185-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 6,6 Dibromo 1,1 Bi 2 Naphthol

Direct Bromination Approaches

Direct bromination of (R)-1,1'-bi-2-naphthol ((R)-BINOL) is the most straightforward method for the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. This approach leverages the inherent reactivity of the electron-rich naphthalene (B1677914) rings of the BINOL scaffold.

Regioselective Dibromination of (R)-BINOL

The direct electrophilic substitution of (R)-BINOL with bromine exhibits high regioselectivity, yielding the 6,6'-dibrominated product as the major isomer. nih.govnih.gov This selectivity is governed by the electronic properties of the BINOL molecule. The hydroxyl groups at the 2 and 2' positions are electron-donating, activating the naphthalene rings towards electrophilic attack. Theoretical calculations, such as Density Functional Theory (DFT), show that the Highest Occupied Molecular Orbital (HOMO) of BINOL has large coefficients at the 6 and 6' positions, making them the most nucleophilic and thus the most favorable sites for bromination. nih.govacs.org

While the 6,6'-positions are predominantly attacked, minor formation of other regioisomers, such as the 5,6'-dibromoBINOL, has been identified through X-ray analysis, although in very low yields. nih.govacs.org This highlights the high but not absolute regioselectivity of the reaction. The electron-donating nature of the oxygen atoms at the 2 and 2' positions is the dominant factor in directing the substitution to the 6,6'-positions, even in the presence of other substituents at the 3,3'-positions. nih.gov

Optimization of Reaction Conditions and Reagents

The yield and purity of this compound are highly dependent on the reaction conditions and the brominating agent used. Early work by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with 2.7 equivalents of bromine in dichloromethane (B109758) (CH₂Cl₂) at -75 °C for 2.5 hours resulted in a near-quantitative yield (99%) of the desired product. nih.govacs.org

Various brominating agents can be employed, with elemental bromine being the most common. N-Bromosuccinimide (NBS) has also been used, particularly for BINOL analogues. acs.org The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of side products. Low temperatures are generally preferred to enhance selectivity.

| Reactant | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (R)-BINOL | Bromine (2.7 equiv) | CH₂Cl₂ | -75 | 2.5 | 99 | nih.gov, acs.org |

| (R)-BINOL dimethyl ether | Bromine | Not specified | -50 | Not specified | 90 | acs.org |

| (S)-Biphenanthrol dimethyl ether | NBS (5 equiv) | Acetonitrile | Reflux | 2 | >99 | acs.org |

Synthesis via Chiral Resolution of Racemic 6,6'-Dibromo-1,1'-bi-2-naphthol

An alternative to direct asymmetric synthesis is the resolution of the racemic mixture of 6,6'-Dibromo-1,1'-bi-2-naphthol. Racemic BINOL can be prepared through the oxidative coupling of 2-naphthol (B1666908) using an oxidant like iron(III) chloride. wikipedia.org The resulting racemic 6,6'-dibromo derivative can then be separated into its constituent enantiomers.

Various techniques for chiral resolution of BINOL and its derivatives have been developed, including:

Inclusion complexation: Chiral resolving agents, such as the alkaloid N-benzylcinchonidinium chloride, can form crystalline inclusion compounds with one enantiomer selectively. For BINOL, the (S)-enantiomer's complex is soluble in acetonitrile, while the (R)-enantiomer's is not, allowing for their separation. wikipedia.org Chiral quaternary ammonium (B1175870) salts have also been employed as resolving agents. google.com

Enzymatic resolution: Enzymes can exhibit high stereoselectivity. For instance, cholesterol esterase can selectively hydrolyze the (S)-diester of BINOL, leaving the (R)-diester intact. The (R)-enantiomer can then be obtained after hydrolysis of the remaining ester. wikipedia.org

Chromatographic methods: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers. wikipedia.org Modified dipeptides, such as Asn-Asn, have been studied as chiral selectors for the resolution of racemic BINOL. nih.gov

Multi-step Synthetic Routes

Multi-step synthetic strategies offer greater control over the introduction of functional groups and can be employed to access specific derivatives of this compound.

Strategies Involving Protected BINOL Derivatives

Protecting the hydroxyl groups of (R)-BINOL can alter the regioselectivity of electrophilic substitution and is a key strategy in multi-step syntheses. For instance, acetylation of the hydroxyl groups to form (R)-BINOL diacetate changes the directing effect of the oxygen atoms. Bromination of (R)-BINOL diacetate leads to substitution at the 5,5'-positions instead of the 6,6'-positions, demonstrating the sensitivity of the regioselectivity to the electronic properties of the 2,2'-substituents. nih.gov

Protection of the hydroxyl groups is also crucial when performing subsequent reactions that are incompatible with free hydroxyl groups, such as lithiation followed by halogenation to introduce other halogens at the 6,6'-positions. nih.gov Common protecting groups include methyl, ethyl, and methoxymethyl ethers. acs.orgresearchgate.net These protected derivatives can then be brominated at the 6,6'-positions and subsequently deprotected to yield the desired product.

| Protected (R)-BINOL Derivative | Subsequent Reaction | Outcome | Reference |

| (R)-BINOL diacetate | Bromination | 5,5'-dibromination | nih.gov |

| (R)-6,6'-Dibromo-BINOL protected ethers | Lithiation and halogenation | Conversion of bromine to other halogens | nih.gov |

Coupling Synthesis Techniques

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and have been applied to the synthesis of functionalized BINOL derivatives. While often used to modify the 6,6'-positions after bromination, coupling reactions can also be part of a synthetic route to the dibrominated compound itself, particularly in the synthesis of more complex BINOL-based structures.

The Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a widely used method. For example, 6,6'-dibromo-BINOL derivatives can be polymerized via Suzuki coupling with diboronic acid functionalized BINOL derivatives. nih.govlookchem.com This highlights the utility of the bromine atoms as handles for further functionalization. While less common for the direct synthesis of the title compound, oxidative coupling of naphthol precursors is a fundamental C-C bond-forming reaction in the synthesis of the BINOL scaffold itself. nih.gov

Enantiomeric Purity and Control in Synthesis

Achieving and verifying high enantiomeric purity is a critical aspect of the synthesis of this compound. The enantiomeric excess (ee) of the final product determines its efficacy, particularly when used as a chiral ligand or catalyst in asymmetric reactions.

In the synthetic route starting from enantiopure (R)-BINOL, control of enantiomeric purity relies on preventing racemization during the bromination step. Fortunately, the high rotational barrier of the C-C single bond connecting the two naphthyl rings ensures that the axial chirality of BINOL is robust and maintained throughout the reaction. Therefore, if the starting (R)-BINOL has an enantiomeric excess of >99%, the resulting this compound product will retain that high level of purity. researchgate.net

When employing optical resolution, the efficiency of the separation method dictates the final enantiomeric purity. In classical resolution involving diastereomeric salt formation, the degree of separation is dependent on the difference in solubility between the two diastereomers. Multiple recrystallizations may be necessary to enhance the enantiomeric excess of the less soluble diastereomer to >99% ee. orgsyn.org For example, in the resolution of BINOL, the dipentanoate ester can be selectively hydrolyzed by the enzyme cholesterol esterase, leaving the other enantiomer's ester intact. wikipedia.orgorgsyn.org The unreacted ester can then be isolated and hydrolyzed chemically to yield the highly enantiopure BINOL derivative. orgsyn.org

The enantiomeric purity of this compound is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). orgsyn.org This method uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their quantification. Additionally, chiroptical spectroscopy methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), can be used to confirm the absolute configuration of the enantiomers. nih.gov

The following table summarizes findings from various synthetic approaches to BINOL derivatives, illustrating the typical yields and high levels of enantiomeric excess that can be achieved.

| Method | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Oxidative Coupling | 2-Naphthol | Cu(II) complex with chiral amine | (R)-BINOL | Up to 89% | Up to 96% | mdpi.comencyclopedia.pub |

| Electrophilic Bromination | (R)-BINOL | Brominating agent | (R)-6,6'-Dibromo-BINOL | Quantitative | >99% (retained from starting material) | researchgate.net |

| Enzymatic Resolution | (±)-BINOL dipentanoate | Cholesterol esterase | (R)-BINOL dipentanoate | ~45% (based on racemate) | >99% | wikipedia.orgorgsyn.org |

| Classical Resolution | (±)-BINOL | N-benzylcinchonidinium chloride | (R)-BINOL | High recovery | >99% | wikipedia.orgorgsyn.org |

Stereochemical and Conformational Analysis of R 6,6 Dibromo 1,1 Bi 2 Naphthol

Atropisomerism and Axial Chirality in Binaphthyl Systems

Atropisomerism is a form of stereoisomerism that results from hindered rotation, or restricted turning, around a single bond. ntu.edu.sg In binaphthyl systems like (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, the two naphthyl rings are connected by a C1-C1' single bond. nih.gov Under normal conditions, there would be free rotation around this bond. However, the presence of bulky substituents, in this case, the hydroxyl groups and the adjacent aromatic rings, creates significant steric strain that prevents this rotation. nih.govntu.edu.sg

This high rotational barrier allows for the isolation of distinct, non-interconverting conformers that are mirror images of each other—enantiomers. ntu.edu.sgnih.gov This type of chirality, which arises from a non-planar arrangement of groups about an axis of chirality (the C1-C1' bond), is known as axial chirality. ntu.edu.sgresearchgate.net The two enantiomers of 6,6'-Dibromo-1,1'-bi-2-naphthol are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules adapted for axial chirality. ntu.edu.sg These stable atropisomers are key structural components in the development of chiral catalysts and functional materials. researchgate.net

Conformational Preferences and Interconversion Barriers

The conformational landscape of this compound is primarily defined by the dihedral angle between the two naphthyl planes and the orientation of the two hydroxyl (-OH) groups. The steric hindrance that locks the molecule into a chiral conformation also creates a significant energy barrier to rotation around the C1-C1' bond. acs.org For the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), the activation free energy for the racemization process is approximately 37.2 to 37.8 kcal/mol. acs.orgnih.gov

Quantum chemical predictions have been performed to understand the conformational preferences related to the hydroxyl groups. colab.wsnih.gov Three different orientations of these groups are typically considered. Theoretical calculations on BINOL have identified the most stable conformer as one that allows for the formation of two internal hydrogen bonds between the hydroxyl hydrogen of one ring and the hydroxyl oxygen of the other. researchgate.net Another conformer with a single hydrogen bond is higher in energy, and a third with no internal hydrogen bonds is the least stable. researchgate.net The transformation between these hydroxyl conformations is facile, with very low energy barriers. researchgate.net However, the barrier to rotation around the central C-C bond, which would lead to interconversion of the (R) and (S) enantiomers, remains high. acs.org

Applications of R 6,6 Dibromo 1,1 Bi 2 Naphthol in Asymmetric Catalysis and Organic Synthesis

Asymmetric Carbon-Carbon Bond Forming Reactions

Catalytic systems derived from (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol have demonstrated considerable utility in the enantioselective formation of carbon-carbon bonds. The strategic placement of bromine atoms on the binaphthyl backbone influences the catalyst's activity and selectivity, leading to high levels of stereocontrol in several key organic transformations.

Diels-Alder and Hetero Diels-Alder Reactions

While the direct application of this compound in standard Diels-Alder reactions is not extensively documented in the literature, its derivatives have shown promise in Hetero-Diels-Alder (HDA) reactions. Specifically, 3,3'-disubstituted derivatives of (R)-6,6'-dibromo-BINOL have been utilized as ligands in combination with metal complexes to catalyze the asymmetric HDA reaction. nih.gov These modifications to the parent 6,6'-dibromo-BINOL structure are crucial for achieving high levels of enantioselectivity in the formation of chiral heterocyclic compounds. The interplay between the substituents at both the 3,3' and 6,6' positions allows for fine-tuning of the catalyst's chiral environment.

Detailed research findings on the application of the parent this compound in these reactions are limited, with research tending to focus on more sterically hindered or electronically modified derivatives to achieve optimal results.

Friedel-Crafts Reactions

The application of this compound in asymmetric Friedel-Crafts reactions is an area that remains to be fully explored. While the broader class of BINOL ligands has been successfully employed to induce enantioselectivity in the alkylation and acylation of aromatic compounds, specific and detailed examples utilizing the 6,6'-dibromo derivative are not prominently reported in peer-reviewed literature. The development of chiral Lewis acid catalysts for these reactions often involves extensive ligand screening, and the specific steric and electronic properties of this compound may be suited for particular substrate combinations that have yet to be investigated.

Mukaiyama Aldol (B89426) Condensation

Mannich-type Reactions

A significant application of this compound is in the catalytic enantioselective Mannich-type reaction. A robust chiral zirconium catalyst system has been developed from (R)-6,6'-dibromo-BINOL, zirconium(IV) tert-butoxide (Zr(OtBu)₄), and N-methylimidazole. This catalyst effectively promotes the reaction between silyl (B83357) enol ethers and aldimines to produce optically active β-amino acid derivatives in high yields and with excellent enantioselectivities. nih.gov The presence of the 6,6'-dibromo substituents is crucial for the catalyst's performance. The reaction is applicable to aldimines derived from a variety of aromatic, heterocyclic, and aliphatic aldehydes.

| Aldehyde Derivative of Aldimine | Silyl Enol Ether | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 90 | 95 |

| 1-Naphthaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 88 | 95 |

| 2-Thiophenecarboxaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 85 | 96 |

| Cyclohexanecarboxaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 92 | 91 |

| Pivalaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 85 | 90 |

Strecker Reactions

In the realm of asymmetric Strecker reactions, this compound has been employed as a key component in a novel binuclear chiral zirconium catalyst. This catalyst is prepared from zirconium tert-butoxide, (R)-6,6'-dibromo-BINOL, and (R)-3,3'-dibromo-BINOL. sigmaaldrich.com The combination of these two distinct brominated BINOL ligands was found to be essential for achieving high enantioselectivity. The resulting catalyst has been successfully used in both two-component (imine and hydrogen cyanide) and three-component (aldehyde, amine, and hydrogen cyanide) Strecker reactions, affording α-amino nitrile derivatives in high yields and with high enantiomeric excesses. sigmaaldrich.com

| Aldimine Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Benzylidenebenzylamine | HCN | 91 | 93 |

| N-(1-Naphthylmethylene)benzylamine | HCN | 94 | 91 |

| N-(2-Thienylmethylene)benzylamine | HCN | 89 | 92 |

| N-(Cyclohexylmethylene)benzylamine | HCN | 85 | 88 |

Asymmetric Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, and the development of catalytic, asymmetric versions is a significant challenge in organic synthesis. While various chiral Lewis acids and Brønsted acids have been explored to catalyze this nih.govnih.gov-sigmatropic rearrangement enantioselectively, there is a lack of specific reports in the scientific literature detailing the use of this compound as a ligand in these transformations. The unique steric and electronic features of this ligand could potentially offer advantages in controlling the stereochemistry of the rearrangement, but further research is required to demonstrate its applicability and effectiveness in this area.

Asymmetric Oxidation Reactions

This compound has proven to be an effective chiral ligand in asymmetric oxidation reactions, enabling the stereoselective synthesis of chiral sulfoxides and the epoxidation of alkenes.

Sulfide Oxidation to Sulfoxides

An efficient method for the asymmetric oxidation of prochiral sulfides into chiral sulfoxides utilizes a catalyst system composed of this compound in combination with titanium (IV) isopropoxide (Ti(OⁱPr)₄). This catalytic system effectively employs aqueous tertiary butyl hydroperoxide (TBHP) as the oxidant. Research has demonstrated that this approach is successful for a variety of aryl alkyl and aryl benzyl (B1604629) sulfides, yielding the corresponding sulfoxides in good yields and with high levels of enantiopurity. Specifically, studies have reported achieving enantiomeric excesses (ee) ranging from 78% to 95% and chemical yields between 72% and 80%.

The reaction's effectiveness highlights the role of the dibrominated BINOL ligand in creating a chiral environment around the metal center, which dictates the facial selectivity of the oxygen transfer from the peroxide to the sulfur atom.

Interactive Data Table: Asymmetric Oxidation of Sulfides

| Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Aryl Alkyl Sulfides | 72-80 | 78-95 |

| Aryl Benzyl Sulfides | 72-80 | 78-95 |

Epoxidation of Alkenes

The enantioselective epoxidation of alkenes, particularly simple terminal alkenes, remains a significant challenge in synthetic chemistry. While various catalytic systems based on transition metals like titanium, manganese, and iron have been developed for this purpose, the specific application of this compound in a highly effective catalytic system for this transformation is not extensively documented in the literature. caltech.edu Often, biocatalytic systems involving enzymes such as cytochromes P450 are employed to achieve high enantioselectivity in the epoxidation of terminal alkenes. caltech.edu

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The C₂-symmetrical framework of this compound makes it an excellent chiral ligand for various metal centers, facilitating a range of asymmetric transformations.

Zirconium-Catalyzed Systems

In the realm of zirconium-catalyzed reactions, this compound is a key component in the formation of novel chiral catalysts for enantioselective Mannich-type reactions. acs.org A highly effective catalyst can be prepared from zirconium(IV) tert-butoxide (Zr(OᵗBu)₄), two equivalents of (R)-6,6'-dibromo-BINOL, and N-methylimidazole. acs.org This system has been successfully used to catalyze the reaction between silyl enol ethers and aldimines, producing optically active β-amino acid derivatives in high yields and with significant enantioselectivities. acs.org The use of 6,6'-dihalo-substituted BINOLs, such as the dibromo derivative, in combination with Zr(OᵗBu)₄ has been noted for its effectiveness in this type of reaction. nih.gov While this ligand was tested in reactions with acylhydrazones, it was found that other BINOL derivatives, such as (R)-3,3'-dibromo-BINOL, provided higher chiral induction for that specific class of substrates. oup.com

Titanium-Catalyzed Systems

Titanium complexes incorporating this compound as a chiral ligand are notably effective catalysts. As detailed in section 4.2.1, the Ti(OⁱPr)₄/(R)-6,6'-dibromo-BINOL system is highly efficient for the asymmetric oxidation of sulfides. rsc.org Beyond oxidation reactions, this ligand has been used in other titanium-catalyzed carbon-carbon bond-forming reactions. For instance, polymers derived from (R)-6,6'-dibromo-BINOL have been combined with Ti(OⁱPr)₄ to create heterogeneous catalysts for the asymmetric addition of diethylzinc (B1219324) (ZnEt₂) to aromatic aldehydes. nih.gov Furthermore, a chiral titanium complex derived from 6,6'-dibromo-BINOL demonstrated higher endo- and enantioselectivity compared to the parent BINOL-derived complex in the hetero-Diels-Alder reactions of 1-methoxydienes with substrates like methacrolein (B123484) and glyoxylate.

Lanthanide-Catalyzed Systems

The application of this compound as a chiral ligand in lanthanide-catalyzed asymmetric reactions is not widely reported. While BINOL-derived ligands, in general, are used with lanthanide metals for various transformations, including asymmetric 1,3-dipolar cycloadditions, specific examples detailing the use of the 6,6'-dibromo derivative are scarce. capes.gov.br Research on lanthanide-BINOL complexes has often focused on their photophysical and chiroptical properties, such as circularly polarized luminescence, rather than their catalytic activity in asymmetric synthesis. researchgate.net

Aluminum-Based Complexes

Chiral aluminum complexes derived from BINOL ligands are powerful catalysts in asymmetric synthesis. d-nb.info These complexes function as Lewis acids, activating substrates and facilitating stereoselective bond formation. While extensive research has focused on the parent BINOL-aluminum catalysts, the principles extend to its derivatives. An this compound-aluminum complex is anticipated to modulate the catalytic activity and selectivity due to the electronic and steric influence of the bromine substituents.

The general mechanism for BINOL-aluminum catalysis involves the formation of a well-defined chiral environment around the aluminum center. d-nb.info This chiral pocket directs the approach of the substrate, leading to the preferential formation of one enantiomer. In reactions such as the asymmetric hydroboration of ketones, the BINOL-aluminum complex coordinates to the ketone, facilitating a stereoselective hydride transfer. Theoretical and experimental studies have shown that the stability and reactivity of these catalytic intermediates are key to achieving high enantioselectivity. d-nb.info The bromine atoms in the 6,6'-positions can enhance the Lewis acidity of the aluminum center through electron-withdrawing effects, potentially increasing the catalyst's activity.

Other Metal Catalysts (e.g., Zirconium, Titanium)

The versatility of this compound extends to its use with various other metals, leading to highly effective and selective catalysts for specific asymmetric transformations.

Zirconium-Based Catalysts: A notable application is in the formation of novel chiral zirconium catalysts. A highly successful catalyst for the enantioselective Mannich-type reaction has been prepared from zirconium(IV) tert-butoxide, two equivalents of (R)-6,6'-dibromo-1,1'-bi-2-naphthol, and N-methylimidazole. acs.orgacs.org This catalytic system has proven effective for the reaction of silyl enol ethers with a wide range of aldimines, producing valuable β-amino acid derivatives in high yields and with excellent enantioselectivities. acs.orgacs.org The use of the 6,6'-dibromo substituted BINOL was found to be crucial for achieving high levels of stereocontrol in these reactions. acs.org

Table 1: Zirconium-(R)-6,6'-Dibromo-BINOL Catalyzed Asymmetric Mannich-Type Reaction acs.org

| Aldimine Substrate (Derived from) | Silyl Enol Ether Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Ketene silyl acetal (B89532) of methyl acetate | 90 | 92 |

| 2-Naphthaldehyde | Ketene silyl acetal of methyl acetate | 91 | 93 |

| 2-Furaldehyde | Ketene silyl acetal of methyl acetate | 94 | 91 |

Titanium-Based Catalysts: (R)-6,6'-Dibromo-BINOL has also been successfully employed as a chiral ligand in combination with titanium(IV) isopropoxide for the efficient asymmetric oxidation of sulfides. researchgate.netmanipal.edu Using aqueous tertiary butyl hydroperoxide as the oxidant, this system catalyzes the conversion of various aryl alkyl and aryl benzyl sulfides into their corresponding chiral sulfoxides with high enantiopurities and in good yields. manipal.edu

Table 2: Titanium-(R)-6,6'-Dibromo-BINOL Catalyzed Asymmetric Sulfide Oxidation manipal.edu

| Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Thioanisole | 80 | 90 |

| Phenyl benzyl sulfide | 75 | 85 |

| p-Tolyl methyl sulfide | 78 | 95 |

Organocatalytic Applications

Beyond its role as a ligand in metal-catalyzed reactions, the this compound scaffold is a foundational structure for the synthesis of potent chiral organocatalysts. The most prominent examples are BINOL-derived chiral phosphoric acids (BPAs). These strong Brønsted acids are highly effective in activating electrophiles through hydrogen bonding, enabling a wide range of enantioselective transformations.

The synthesis of these organocatalysts involves the phosphorylation of the two hydroxyl groups of the dibromo-BINOL backbone. The resulting cyclic phosphoric acid possesses a well-defined, chiral cavity that can effectively discriminate between the two prochiral faces of a substrate. The electron-withdrawing bromine atoms at the 6,6'-positions can increase the acidity of the phosphoric acid, which can enhance its catalytic activity. These catalysts have been successfully applied in numerous carbon-carbon bond-forming reactions, including Friedel-Crafts, Mannich, and Diels-Alder reactions.

Use as a Chiral Building Block for Complex Molecule Synthesis

The bromine atoms at the 6,6'-positions of this compound are not merely for tuning electronic properties; they serve as versatile synthetic handles for constructing more complex chiral molecules and materials. nih.gov The C-Br bonds can readily participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of functional groups, including aryl, vinyl, and alkynyl substituents. nih.gov

This synthetic utility has been exploited to create novel chiral ligands, molecular sensors, and advanced materials. A significant application is the synthesis of main-chain chiral conjugated polymers. nih.govacs.org By protecting the hydroxyl groups and then subjecting the dibromo-BINOL monomer to polymerization reactions (e.g., Suzuki polymerization with a diboronic acid), optically active polyarylenes can be synthesized. acs.org These chiral polymers have garnered interest for their unique chiroptical properties and potential applications in asymmetric catalysis, chiral sensing, and nonlinear optics. nih.gov The rigid and chiral binaphthyl unit embedded in the polymer backbone imparts a helical conformation, which is the source of its unique material properties.

Mechanistic Investigations of R 6,6 Dibromo 1,1 Bi 2 Naphthol Catalyzed Reactions

Elucidation of Chiral Recognition Mechanisms

The efficacy of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol as a chiral catalyst or ligand stems from its unique C2-symmetric, atropisomeric structure. The restricted rotation around the C1-C1' bond between the two naphthalene (B1677914) rings creates a stable, well-defined chiral environment. wikipedia.org This fixed spatial arrangement is fundamental to the process of chiral recognition, whereby the catalyst preferentially interacts with one enantiomer of a prochiral substrate or guides a reactant to one face of a substrate.

The primary mechanism of chiral recognition involves the formation of a diastereomeric complex between the chiral catalyst and the substrate. The two hydroxyl groups of the binaphthyl scaffold are pivotal, acting as hydrogen bond donors or, when deprotonated, as coordinating sites for a metal center. These interactions position the substrate within the chiral pocket created by the two non-planar naphthalene rings. The steric bulk and electronic nature of the substrate's substituents determine the stability of the possible diastereomeric transition states. The more stable transition state, having fewer steric clashes and more favorable electronic interactions, leads to the major enantiomer of the product. In some cases, π-π stacking interactions between the electron-rich naphthalene rings of the catalyst and aromatic moieties on the substrate can further contribute to the rigidity and selectivity of the transition state assembly. mdpi.com

Role of the Dibromo Substituents in Enhancing Catalytic Activity and Selectivity

The introduction of bromine atoms at the 6,6'-positions is a strategic modification that directly influences the catalyst's performance. nih.gov These substituents exert both electronic and steric effects that can enhance catalytic activity and enantioselectivity compared to the unsubstituted BINOL parent compound.

Electronic Effects: Bromine is an electron-withdrawing group. The presence of bromine atoms at the 6,6'-positions increases the acidity of the phenolic hydroxyl groups. This enhanced acidity can lead to stronger hydrogen bonding with the substrate, resulting in a more organized and rigid transition state, which often translates to higher enantioselectivity. In metal-catalyzed reactions, the increased Lewis acidity of the metal center, modulated by the electron-withdrawing nature of the dibromo-BINOL ligand, can accelerate the reaction rate. For instance, studies on related bromo-naphthols have demonstrated their enhanced excited-state acidity, a property that can be relevant in photo-catalyzed reactions. nsf.gov

Steric Effects: The bromine atoms are significantly larger than hydrogen atoms, effectively extending the steric influence of the chiral scaffold. This increased steric bulk can create a more confined and selective binding pocket for the substrate. By imposing greater steric hindrance, the dibromo substituents can amplify the energy difference between the two competing diastereomeric transition states, thereby leading to a higher enantiomeric excess (ee) in the product. Research on various 6,6'-substituted BINOLs has shown a clear effect of these substituents on enantioselectivity, with bulkier groups often leading to improved outcomes. rsc.org

Catalyst Structure-Activity Relationships

The relationship between the catalyst's structure and its activity and selectivity is a central theme in asymmetric catalysis. For BINOL-type ligands, modifications at the 3,3' and 6,6' positions are most common for tuning performance. acs.org

Studies comparing different substituents at the 6,6'-positions reveal a clear structure-activity relationship. While bromine provides a beneficial combination of steric and electronic effects, other groups can be used to fine-tune the catalyst for specific reactions. For example, in the asymmetric hydrophosphonylation of aldehydes, it was found that 6,6'-diphenyl-BINOL provided superior asymmetric induction compared to the parent BINOL. rsc.org This suggests that increased steric bulk at these positions is advantageous for this transformation. Conversely, substituents at the 3,3'-positions can sometimes be detrimental, as their proximity to the catalytic center can lead to unfavorable steric interactions that lower enantioselectivity. rsc.org

The dihedral angle between the two naphthalene rings is another critical structural parameter. This angle, which is influenced by the substituents on the rings, defines the geometry of the chiral pocket. For a related derivative, 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene, the angle between the naphthalene planes was determined to be approximately 60.1°. nih.gov This angle dictates how a substrate can approach and bind to the active site, directly impacting enantioselection.

| Substituent at 6,6'-positions | Primary Effect | Expected Impact on Enantioselectivity (ee%) | Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Baseline | Moderate | Standard chiral pocket; baseline steric and electronic properties. |

| -Br (Bromo) | Electron-withdrawing, Steric bulk | High | Increased acidity of OH groups and a more defined chiral pocket enhance selectivity. rsc.org |

| -Ph (Phenyl) | Mainly Steric bulk | Very High | Large groups create significant steric hindrance, leading to excellent differentiation of transition states. rsc.org |

| -OMe (Methoxy) | Electron-donating | Moderate to Low | Decreased acidity of OH groups may lead to weaker substrate binding and lower selectivity. |

Spectroscopic and Computational Studies of Transition States and Intermediates

Investigating the fleeting transition states and intermediates in a catalytic cycle is challenging but essential for a deep mechanistic understanding. A combination of spectroscopic techniques and computational modeling has been applied to this compound to probe its conformational dynamics and interactions. nih.gov

Experimental techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) have been used to study the conformation of this molecule. nih.gov A comparative study found that VCD spectroscopy is particularly sensitive to the orientation of the hydroxyl groups. nih.gov This sensitivity allows for the detailed experimental characterization of the catalyst's conformation in solution, which is crucial as different conformers may exhibit different catalytic activities. In contrast, the ECD and ORD spectra were found to be less sensitive to these specific conformational changes. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), complement these experimental findings. acs.org DFT is used to model the structures of the catalyst, substrate-catalyst complexes, and, most importantly, the transition states. These calculations can predict the relative energies of the competing diastereomeric transition states, allowing for a theoretical prediction of the enantiomeric excess, which can then be compared with experimental results. Such models provide invaluable insights into the specific non-covalent interactions—such as hydrogen bonds or C-H···π interactions—that stabilize the favored transition state and are responsible for the observed enantioselectivity.

| Spectroscopic Method | Sensitivity to OH Conformation | Primary Application |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | High | Detailed conformational analysis in solution. |

| Electronic Circular Dichroism (ECD) | Limited | Determination of absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Limited | Determination of absolute configuration. |

Influence of Solvent and Temperature on Enantioselectivity

The outcome of an asymmetric reaction is often highly dependent on the reaction conditions, with solvent and temperature being two of the most critical parameters. wikipedia.org Their influence is directly tied to the thermodynamics of the diastereomeric transition states. The enantiomeric excess is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the pathways leading to the R and S products.

Influence of Solvent: The solvent can dramatically affect enantioselectivity by differentially solvating the catalyst, the substrate, and the transition state complex. nih.govresearchgate.net In reactions involving this compound, polar aprotic solvents like CH2Cl2 or THF are common. wikipedia.org Non-polar solvents may favor aggregation of the catalyst, while polar, coordinating solvents can compete with the substrate for binding to the catalyst's active site, potentially lowering selectivity. In some cases, specific solvent-catalyst interactions can help to rigidify the catalyst's conformation, leading to improved enantioselectivity. The choice of solvent can thus be a tool to modulate the catalyst's conformational flexibility and its interactions with the substrate. nih.gov

Influence of Temperature: Temperature has a profound effect on selectivity. Generally, lowering the reaction temperature reduces the available thermal energy, which makes it more difficult for the reaction to proceed through the higher-energy transition state. This typically leads to an increase in enantiomeric excess. Plots of ln(er) versus 1/T (isoinversion plots) can reveal the enthalpic and entropic contributions to enantioselectivity. However, the relationship is not always linear, and in some systems, a reversal of enantioselectivity has been observed upon changing the temperature. rsc.org This rare phenomenon can occur when the reaction control switches from enthalpic to entropic at a specific "isoenantioselective temperature," or when different catalytic species or mechanisms predominate at different temperatures. nih.govrsc.org

Development and Utility of Derivatives and Analogs of R 6,6 Dibromo 1,1 Bi 2 Naphthol

Modification at the Hydroxyl and Naphthyl Ring Positions

The functionalization of the hydroxyl groups and the naphthyl backbone of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a primary strategy for creating novel chiral ligands and catalysts. These modifications influence the steric and electronic properties of the molecule, thereby fine-tuning its catalytic activity and selectivity.

The bromine atoms at the 6 and 6' positions serve as versatile handles for introducing aryl substituents via transition metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a prominent method for this transformation. For instance, 6,6'-di(boronic acid or ester)-substituted BINOLs can be synthesized from the dibromo precursor. nih.gov These boronic acid derivatives then act as precursors to react with various aryl halides, yielding BINOL ligands with diverse aryl groups at the 6 and 6' positions. nih.gov This approach allows for the systematic variation of the ligand's steric bulk and electronic nature, which can be crucial for optimizing enantioselectivity in asymmetric reactions. rsc.org For example, 6,6′-diphenyl-BINOL has demonstrated superior asymmetric induction in certain reactions compared to the unsubstituted BINOL. rsc.org

Table 1: Examples of Aryl-Substituted Derivatives from this compound

| Derivative Name | Synthetic Method | Precursor | Application Area |

|---|---|---|---|

| (R)-6,6'-Diphenyl-1,1'-bi-2-naphthol | Suzuki Coupling | (R)-6,6'-Di(boronic acid)-BINOL | Asymmetric Catalysis |

Ether and Ester Derivatives

Protection of the hydroxyl groups as ethers or esters is a common and critical step in the further functionalization of the this compound scaffold. acs.org This protection prevents unwanted side reactions and allows for selective modifications at other positions of the molecule. For example, the dimethyl ether of (S)-BINOL can be directly brominated to yield (S)-6,6'-dibromoBINOL dimethyl ether in high yield. nih.govacs.org Similarly, alkyl, methoxymethyl (MOM), and acyl groups have been used to protect the hydroxyl functionalities before subsequent reactions, such as polymerization. acs.org The choice of protecting group can also influence the regioselectivity of further electrophilic substitutions on the naphthyl rings. acs.org

These ether and ester derivatives are not merely protected intermediates; they are also key monomers for creating more complex structures like chiral polymers. For instance, the dihexyl ether of (R)-6,6'-diethynylBINOL, prepared from this compound, has been polymerized with aryl dihalides to create helical polymers. nih.gov

Polymer-Supported this compound Catalysts

Immobilizing chiral catalysts on solid supports, such as polymers, is a significant advancement for sustainable chemistry, addressing issues of catalyst separation and reuse.

Several strategies have been developed to synthesize polymers incorporating the this compound unit. One direct method involves the polymerization of its derivatives where the hydroxyl groups are protected. acs.org Using nickel(0) or nickel(II) complexes as catalysts, derivatives with alkyl, methoxymethyl, or acyl protecting groups undergo polymerization. acs.org Subsequent hydrolysis of these polymers yields optically active poly(1,1'-bi-2-naphthol)s [poly(BINOL)s]. acs.org

Other polymerization techniques include:

Cross-Coupling Polymerization : The parent dibromo compound or its boronic acid derivatives can be polymerized with various conjugated linkers to form main-chain chiral conjugated polymers. nih.gov

Condensation Polymerization : (R)-6,6'-DiformylBINOL, which can be prepared from the dibromo precursor, can be polymerized with aromatic diamines to form polymers that act as heterogeneous catalysts when combined with a titanium source. nih.gov

Suzuki Coupling with Polystyrene Beads : (R)-6-bromo-BINOL derivatives can be coupled with polystyrene beads functionalized with boronic acid groups to create solid-supported BINOL catalysts. nih.gov

Table 2: Polymerization Methods for this compound Derivatives

| Monomer | Polymerization Method | Resulting Polymer Type |

|---|---|---|

| (R)-6,6'-Dibromo-BINOL ethers/esters | Ni-catalyzed Polymerization | Poly(BINOL) |

| (R)-6,6'-DiformylBINOL | Condensation with diamines | Polymeric Schiff base |

| (R)-6,6'-Dibromo-BINOL | Cross-coupling with linkers | Chiral conjugated polymer |

Advantages in Recycling and Industrial Applications

The primary advantage of polymer-supported catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org This is particularly beneficial in industrial settings where cost-efficiency and process sustainability are paramount. Immobilized catalysts can be recovered by simple filtration, reducing the loss of valuable and often expensive chiral ligands. rsc.orgspinchem.com

Analogs with Different Halogenation Patterns (e.g., Monobromination)

Varying the halogenation pattern on the BINOL scaffold provides access to analogs with different reactivity and properties. Selective monobromination is a key strategy to produce precursors for polymer-supported catalysts and other derivatives.

The reaction of (R)-BINOL with a controlled amount of bromine (e.g., 0.5 equivalents) in dichloromethane (B109758) at low temperatures (-78 °C) yields the monobrominated product, (R)-6-bromo-1,1'-bi-2-naphthol. nih.govacs.org This monobromoBINOL is a valuable intermediate; for instance, it can be converted into a styrene-based monomer and subsequently polymerized. acs.org It has also been used in Suzuki coupling reactions to attach the BINOL moiety to polystyrene beads, creating a recyclable catalyst for asymmetric oxidations. nih.govresearchgate.net Through mono-ester formation with pivaloyl chloride, selective monobromination can be achieved on the unprotected naphthyl ring in high yield. researchgate.net

Beyond bromination, other halogens can be introduced. The bromine atoms of this compound can be exchanged for other halogens. After protecting the hydroxyl groups, the compound can undergo lithiation followed by treatment with an appropriate halogenating agent (e.g., iodine, hexachloroethane, or N-fluorobenzenesulfonimide) to yield the corresponding 6,6'-diiodo, 6,6'-dichloro, or 6,6'-difluoro BINOL derivatives after deprotection. nih.gov

Chiral Brønsted Acid Catalysis based on this compound

This compound serves as a foundational chiral scaffold for the development of potent Brønsted acid organocatalysts. The introduction of bromine atoms at the 6 and 6' positions of the 1,1'-bi-2-naphthol (B31242) (BINOL) framework significantly influences the electronic properties of the molecule. These electron-withdrawing groups enhance the acidity of the hydroxyl protons, a key factor in the efficacy of their derivative catalysts, particularly chiral phosphoric acids. This heightened acidity allows for the effective activation of a wide array of substrates through hydrogen bonding, enabling highly stereocontrolled transformations. acs.orgnih.gov

The general structure of these catalysts involves the conversion of the diol group of this compound into a phosphoric acid moiety. This creates a well-defined, sterically hindered chiral environment around the acidic proton, which is crucial for inducing enantioselectivity in chemical reactions. These catalysts have proven to be versatile and effective in a variety of carbon-carbon bond-forming reactions. psu.educonsensus.app

One notable application of catalysts derived from this scaffold is in the asymmetric Friedel-Crafts reaction. For instance, a derivative where the hydroxyl groups are converted to phosphinic acids has been shown to catalyze the reaction between indoles and N-Boc-imines. The catalyst promotes the formation of the desired product with significant yield and enantioselectivity, outperforming the parent, non-brominated phosphoric acid catalyst. researchgate.net

The utility of these Brønsted acids extends to other significant asymmetric transformations, including Mannich reactions, Diels-Alder reactions, and various cycloadditions. psu.edumdpi.com The catalyst's bifunctional nature, possessing both a Brønsted acidic site and a Lewis basic oxygen on the phosphoryl group, is often key to its mechanism. It can simultaneously activate the electrophile (e.g., an imine) and the nucleophile, organizing them within the chiral pocket to direct the stereochemical outcome of the reaction. acs.orgmdpi.com

The following tables summarize the performance of this compound-derived Brønsted acid catalysts in selected asymmetric reactions, showcasing their effectiveness in achieving high yields and enantioselectivities.

Research Findings:

Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles

This table details the performance of a chiral Brønsted acid derived from this compound in the Friedel-Crafts alkylation of indole (B1671886) with various electrophiles. The data highlights the catalyst's ability to produce chiral indole derivatives with high enantiomeric excess (ee).

| Electrophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Nitrostyrene | 10 | Up to 99 | Up to 94 | psu.edu |

| Trifluoromethyl Ketone | 5 | 52-99 | 76-99 | psu.edu |

Table 2: Asymmetric Mannich Reaction

The following data illustrates the application of this compound-based phosphoric acids in the three-component Mannich reaction, a fundamental C-C bond-forming reaction to synthesize β-amino carbonyl compounds.

| Ketone | Aldehyde | Amine | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Aromatic Aldehydes | p-Anisidine | 74-97 | Up to 98 | psu.edu |

| Acetone | Aromatic Aldehydes | p-Anisidine | Moderate-Good | Moderate-Good | psu.edu |

Table 3: Asymmetric Aza-Diels-Alder Reaction

This table presents the results for an asymmetric aza-Diels-Alder reaction between Brassard's diene and various imines, catalyzed by a chiral phosphoric acid derived from the title compound. This reaction is pivotal for synthesizing chiral nitrogen-containing heterocycles.

| Diene | Imine Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Brassard's Diene | N-Aryl Imines | High | High | mdpi.com |

| Brassard's Diene | N-Boc Imines | Good | Good-High | mdpi.com |

These findings underscore the significance of the 6,6'-dibromo substitution on the BINOL scaffold for developing highly effective chiral Brønsted acid catalysts. The enhanced acidity and well-defined chiral environment provided by these catalysts enable a broad range of asymmetric transformations with excellent stereocontrol, making them valuable tools in modern organic synthesis.

Computational and Theoretical Studies on R 6,6 Dibromo 1,1 Bi 2 Naphthol

Density Functional Theory (DFT) Calculations for Conformation and Isomerization

Density Functional Theory (DFT) has been instrumental in understanding the conformational landscape of 6,6'-Dibromo-1,1'-bi-2-naphthol. This molecule exhibits axial chirality due to restricted rotation around the C1-C1' bond connecting the two naphthol rings. The orientation of the two hydroxyl (-OH) groups gives rise to three distinct stable conformers. researchgate.net

Quantum chemical predictions for these conformers have been performed using the B3LYP density functional with various basis sets, including 6-31G*, 6-311G(2d,2p), and 6-311++G(2d,2p). colab.wsnih.gov These calculations are crucial for determining the relative energies and stabilities of the different conformations. For the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), DFT calculations have shown that the relative stabilities of its three isomers are within a small energy range, with the most stable isomer (I1) being only 0.18 eV and 0.33 eV more stable than the other two (I2 and I3), respectively. researchgate.net Similar calculations for the 6,6'-dibromo derivative help in understanding how the bulky bromine substituents influence the dihedral angle between the naphthyl rings and the rotational energy barrier.

The isomerization process between these conformers involves two primary pathways: rotation of the hydroxyl groups around the C-O bond and the torsion of the entire naphthol units around the central C-C bond. researchgate.net DFT studies on BINOL have revealed that the energy barrier for OH rotation is significantly lower than that for the ring-ring torsion, which constitutes the enantiomerization process. researchgate.net The transition states for these processes can be located and characterized using DFT, providing critical information about the kinetic stability of the atropisomers.

| Computational Method | Basis Set | Focus of Study | Key Findings |

| DFT (B3LYP) | 6-31G*, 6-311G(2d,2p), 6-311++G(2d,2p) | Conformation and Spectroscopic Properties | Determined orientations of hydroxyl groups for three stable conformers. colab.wsnih.gov |

| DFT | Not Specified | Isomerization of BINOL | Identified three main isomers and two pathways for isomerization: OH rotation and ring-ring torsion. researchgate.net |

| DFT (B3LYP) | 6-311G(d,p) | Optimization of Geometry | Used for structural optimization before further analysis. researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interactions

While specific molecular docking studies focusing exclusively on (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol are not prominently detailed in the searched literature, this computational technique is highly relevant for understanding its potential biological interactions. Molecular docking simulates the binding of a ligand to the active site of a receptor, predicting its preferred orientation and binding affinity.

Studies on closely related binaphthol derivatives demonstrate the utility of this approach. For instance, molecular docking simulations were conducted for (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol with human serum albumin (HSA) to investigate their interaction. nih.gov These simulations identified the most stable binding pose of the ligand within the protein, which was then used for further DFT calculations to analyze the resulting complex. nih.gov Such studies are crucial for assessing how these chiral molecules are recognized and transported by proteins. Although a different isomer, this work illustrates the methodology that would be applied to the 6,6'-dibromo variant to explore its interactions with biological targets.

Prediction of Spectroscopic Properties (VCD, ECD, ORD)

A significant area of computational research on 6,6'-Dibromo-1,1'-bi-2-naphthol involves the prediction of its chiroptical spectroscopic properties, which are essential for determining its absolute configuration. The experimental Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) spectra for both enantiomers have been measured and compared with quantum chemical predictions. colab.wsnih.gov

These predictions were obtained using DFT (B3LYP) calculations for the three different conformers arising from the orientation of the hydroxyl groups. colab.wsnih.gov The study revealed that while all three methods (VCD, ECD, and ORD) correctly predicted the absolute configuration, their sensitivity to the specific conformation of the -OH groups varied significantly. colab.wsnih.gov

ECD: The predicted ECD spectra in the 200–350 nm region showed limited sensitivity to the hydroxyl group conformation, meaning the spectra did not change significantly between the three conformers. colab.wsnih.gov

ORD: Similarly, ORD was found not to be the ideal method for discriminating between the different conformations of the molecule. colab.wsnih.gov

VCD: In contrast, the predicted VCD spectra in the 1600–900 cm⁻¹ region were highly sensitive to the conformer structure. The experimental VCD spectra showed a strong correlation with the predicted spectra of only one of the three conformers, highlighting VCD as a superior technique for conformational analysis of this molecule. colab.wsnih.gov

| Spectroscopic Method | Wavelength/Wavenumber Region | Sensitivity to Conformation | Reference |

| ECD | 200-350 nm | Limited | colab.wsnih.gov |

| ORD | Not Specified | Low | colab.wsnih.gov |

| VCD | 1600-900 cm⁻¹ | High | colab.wsnih.gov |

Elucidation of Reaction Mechanisms and Transition States

Computational studies are pivotal in elucidating the mechanisms of reactions involving chiral catalysts or reagents. While specific studies detailing the role of this compound in reaction mechanisms and the characterization of its transition states are not extensively covered in the provided search results, the theoretical framework for such investigations is well-established.

For the parent BINOL molecule, DFT has been used to investigate the mechanism of isomerization and enantiomerization. researchgate.net These studies calculate the potential energy surface for the rotation around the central C-C bond, identifying the transition state structures (e.g., structures with C₂ symmetry) and the associated energy barriers. researchgate.net The energy barrier for the interconversion of enantiomers is a critical parameter that determines their configurational stability. For BINOL, the calculated barrier is substantial, explaining its existence as stable, separable enantiomers at room temperature. researchgate.net Similar computational approaches would be applied to understand how the 6,6'-dibromo substituents affect the transition state geometry and the energy barrier to rotation, thus influencing the catalytic activity and selectivity when this compound is used as a ligand or catalyst.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the wavefunction or electron density of a molecule that quantify various aspects of its electronic and structural properties. These descriptors are fundamental to establishing structure-property relationships.

For this compound, DFT calculations provide a wealth of such descriptors, even if not explicitly compiled in a dedicated study.

Geometric Descriptors: The key descriptor for this class of compounds is the dihedral angle between the two naphthalene (B1677914) rings, which is directly related to its chirality and conformational state. X-ray crystallography on a derivative showed a dihedral angle of 60.1(6)°. nih.gov

Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential map can be readily calculated. These descriptors are crucial for predicting the molecule's reactivity, electronic transition energies (relevant for ECD spectra), and sites susceptible to electrophilic or nucleophilic attack.

Chiroptical Descriptors: The calculated rotational strengths for VCD and ECD transitions and the specific rotation for ORD are quantum chemical descriptors that directly relate the molecule's structure to its experimentally observed chiroptical properties. colab.wsnih.gov The strong correlation between the calculated VCD spectra and the experimental data for a single conformer is a prime example of a successful structure-property relationship established through computation. colab.wsnih.gov

By systematically calculating these descriptors for different conformers and derivatives, a quantitative structure-property relationship (QSPR) can be developed to predict the behavior of new, related compounds.

Emerging Research Directions and Future Perspectives of R 6,6 Dibromo 1,1 Bi 2 Naphthol Chemistry

Integration with Flow Chemistry and High-Throughput Screening

The principles of process intensification and rapid discovery are driving the integration of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol derivatives into modern chemical workflows like flow chemistry and high-throughput screening (HTS).

The functional groups at the 6,6'-positions are key intermediates for immobilizing the chiral scaffold onto solid supports such as polymers or silica. researchgate.net These heterogeneous catalysts are particularly well-suited for use in continuous-flow reactors. By packing these immobilized catalysts into columns, multi-step syntheses can be performed efficiently and without the need for intermediate purification steps. scispace.com This approach not only enhances process efficiency but also simplifies catalyst recovery and reuse, aligning with the goals of sustainable chemistry. The development of bi-functional immobilized polymer catalysts for reactions in flow systems highlights the potential for creating sophisticated and highly efficient manufacturing processes based on this chiral backbone.

Furthermore, derivatives of this compound are instrumental in the development of HTS assays. Chiral fluorescent sensors derived from the parent BINOL scaffold enable the rapid determination of the enantiomeric composition of chemical compounds. acs.orgnih.gov These sensors can exhibit significant fluorescence enhancement or changes in the presence of a specific enantiomer of a chiral substrate, such as an amino acid or carboxylic acid. acs.orgnih.gov This technology is critical for high-throughput chiral assays, accelerating the discovery of new asymmetric catalysts and chiral molecules. The ability to functionalize the 6,6'-positions allows for the tuning of these sensors to recognize a wide array of target molecules.

Applications in Advanced Materials Science

The rigid, chiral structure of this compound makes it an exceptional monomer for the synthesis of advanced materials with unique optical and recognition properties. The bromine atoms at the 6,6'-positions serve as versatile handles for polymerization reactions, most notably through transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.govrsc.org

This has led to the development of a variety of chiral polymers, including:

Chiral Conjugated Polymers: These materials are synthesized by the cross-coupling polymerization of this compound derivatives with various conjugated linkers. nih.gov These polymers often exhibit interesting properties such as circularly polarized luminescence and have potential applications in nonlinear optics and fluorescent sensing. nih.gov

Chiral Microporous Polymers: Polymerization of functionalized this compound can create porous materials with high surface areas. These chiral porous organic polymers (POPs) are being explored for enantioselective recognition and separation. acs.org For example, a polymer created from a derivative of (R)-1 was used for the enantioselective fluorescent recognition of chiral amino alcohols. nih.gov

Metal-Organic Frameworks (MOFs): The BINOL scaffold can be functionalized with coordinating groups (e.g., carboxylic acids) to act as a chiral linker in the construction of MOFs. acs.orgnih.gov These crystalline materials possess well-defined pores and channels, making them highly effective catalysts for asymmetric organic transformations and for the separation of isomers. acs.orgnih.gov

Below is a table summarizing some of the advanced materials derived from 6,6'-dibrominated BINOLs and their applications.

| Material Type | Synthetic Route from (R)-6,6'-Br₂BINOL | Key Properties | Applications |

| Chiral Conjugated Polymers | Suzuki or Stille cross-coupling polymerization | Main-chain chirality, fluorescence, optical activity | Asymmetric catalysis, fluorescent sensing, nonlinear optics |

| Propeller-like Helical Polymers | Polymerization of diethynyl-BINOL derivatives | Helical structure, high specific rotation | Chiral materials, potential in optoelectronics |

| Chiral Microporous Polymers | Polymerization with multifunctional linkers (e.g., triethynylbenzene) | High surface area, permanent porosity, chirality | Enantioselective fluorescent recognition, heterogeneous catalysis |

| Polymeric Lewis Acids | Polymerization followed by reaction with Lewis acids (e.g., Ti(OⁱPr)₄) | Heterogeneous catalyst, chiral environment | Asymmetric carbon-carbon bond forming reactions |

| Chiral Metal-Organic Frameworks (MOFs) | Conversion to dicarboxylate or bipyridine linkers for MOF assembly | Crystalline, high porosity, enantiopure channels | Asymmetric catalysis, enantioselective separations, sensing |

Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the synthesis and application of this compound and its derivatives. Research is focused on reducing the environmental impact of both the production of the compound and its use in catalysis.